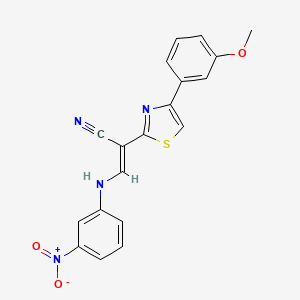
(E)-2-(4-(3-methoxyphenyl)thiazol-2-yl)-3-((3-nitrophenyl)amino)acrylonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-2-(4-(3-methoxyphenyl)thiazol-2-yl)-3-((3-nitrophenyl)amino)acrylonitrile is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound has been synthesized through various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.
作用機序
The mechanism of action of (E)-2-(4-(3-methoxyphenyl)thiazol-2-yl)-3-((3-nitrophenyl)amino)acrylonitrile involves its ability to scavenge free radicals and inhibit the production of pro-inflammatory cytokines. It has been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in the regulation of antioxidant and anti-inflammatory responses in the body.
Biochemical and Physiological Effects:
Studies have shown that (E)-2-(4-(3-methoxyphenyl)thiazol-2-yl)-3-((3-nitrophenyl)amino)acrylonitrile has significant biochemical and physiological effects. It has been found to reduce oxidative stress and inflammation, improve mitochondrial function, and enhance cellular antioxidant defenses. It has also been found to have a protective effect on the cardiovascular system and the nervous system.
実験室実験の利点と制限
One of the major advantages of (E)-2-(4-(3-methoxyphenyl)thiazol-2-yl)-3-((3-nitrophenyl)amino)acrylonitrile is its potent antioxidant and anti-inflammatory properties, which make it a promising candidate for the treatment of various diseases. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for the study of (E)-2-(4-(3-methoxyphenyl)thiazol-2-yl)-3-((3-nitrophenyl)amino)acrylonitrile. One of the potential directions is the development of novel drug formulations that can improve its solubility and bioavailability. Another direction is the study of its potential applications in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to understand its mechanism of action and its potential as a fluorescent probe for the detection of metal ions.
Conclusion:
In conclusion, (E)-2-(4-(3-methoxyphenyl)thiazol-2-yl)-3-((3-nitrophenyl)amino)acrylonitrile is a chemical compound that has significant potential in various fields of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications in the treatment of various diseases.
合成法
The synthesis of (E)-2-(4-(3-methoxyphenyl)thiazol-2-yl)-3-((3-nitrophenyl)amino)acrylonitrile has been achieved through various methods. One of the most commonly used methods involves the reaction of 3-methoxybenzaldehyde, 2-aminothiazole, and 3-nitrobenzaldehyde in the presence of a base such as potassium carbonate. The reaction takes place in ethanol as a solvent, and the product is obtained through recrystallization.
科学的研究の応用
(E)-2-(4-(3-methoxyphenyl)thiazol-2-yl)-3-((3-nitrophenyl)amino)acrylonitrile has been extensively studied for its potential applications in various fields of scientific research. It has been found to have potent antioxidant and anti-inflammatory properties, making it a promising candidate for the treatment of various diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders. It has also been studied for its potential as a fluorescent probe for the detection of metal ions.
特性
IUPAC Name |
(E)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-3-(3-nitroanilino)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O3S/c1-26-17-7-2-4-13(8-17)18-12-27-19(22-18)14(10-20)11-21-15-5-3-6-16(9-15)23(24)25/h2-9,11-12,21H,1H3/b14-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOTFYGQXPVLEHM-SDNWHVSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CSC(=N2)C(=CNC3=CC(=CC=C3)[N+](=O)[O-])C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)C2=CSC(=N2)/C(=C/NC3=CC(=CC=C3)[N+](=O)[O-])/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-benzyl-N-(4-chlorophenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2615020.png)

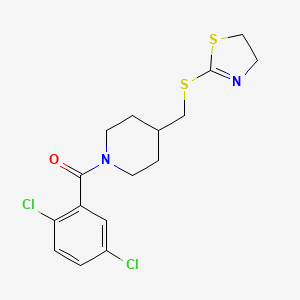
![2-((3-(4-chlorophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3,5-dichlorophenyl)acetamide](/img/structure/B2615025.png)
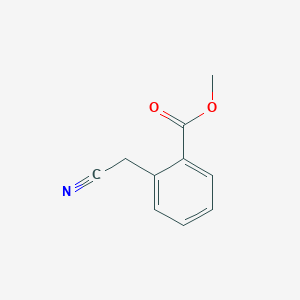

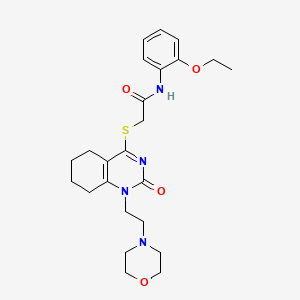
![2-{[3-cyano-4-(2-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-[2-(phenylcarbonyl)phenyl]acetamide](/img/structure/B2615029.png)
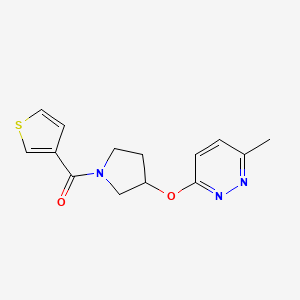
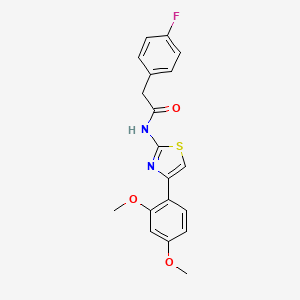

![(E)-2-Cyano-3-[5-(4-methoxyphenyl)-1H-pyrazol-4-yl]-N-phenylprop-2-enamide](/img/structure/B2615039.png)
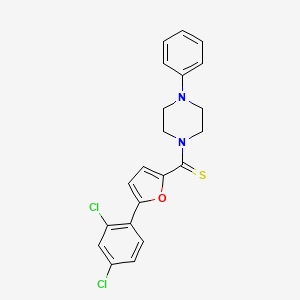
![3-[(4-Methylphenyl)methylsulfanyl]-5-thiophen-2-yl-1,2,4-triazol-4-amine](/img/structure/B2615043.png)